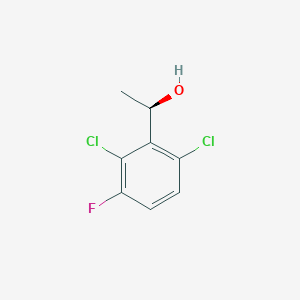

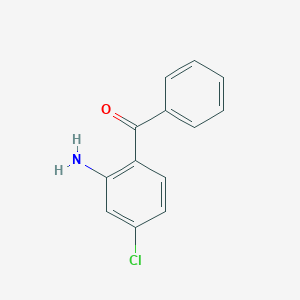

(2-Amino-4-chlorophenyl)(phenyl)methanone

Overview

Description

(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical compound that has been the subject of research due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss (2-Amino-4-chlorophenyl)(phenyl)methanone, they do provide insights into related compounds and their synthesis, characterization, and applications, which can be informative for understanding the properties and potential uses of (2-Amino-4-chlorophenyl)(phenyl)methanone.

Synthesis Analysis

The synthesis of related compounds involves the creation of complex molecules with specific functional groups. For instance, the synthesis of an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone involves the formation of a complex with Fe (III) . This process is characterized by various analytical techniques, which are crucial for confirming the structure of the synthesized compounds. Although the exact synthesis of (2-Amino-4-chlorophenyl)(phenyl)methanone is not detailed, similar methodologies could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(phenyl)methanone is typically analyzed using spectroscopic methods such as IR, UV-Visible, and NMR . These techniques allow for the determination of the structural features and the identification of functional groups present in the molecule. Density functional theory (DFT) calculations are also employed to optimize the structure and predict various bonding features and vibrational wave numbers . Such analyses are essential for understanding the behavior and reactivity of the compound under study.

Chemical Reactions Analysis

The reactivity of a compound like (2-Amino-4-chlorophenyl)(phenyl)methanone can be inferred from studies on similar molecules. The presence of functional groups such as amino and chloro substituents can influence the chemical behavior of the compound. For example, azo dyes derived from related compounds can form complexes with metals, indicating potential reactivity in coordination chemistry . Additionally, the substitution of electron-withdrawing or electron-donating groups can lead to structural changes that affect the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The elemental composition, molar conductance, magnetic susceptibility, and thermal stability are some of the properties that can be determined experimentally . Theoretical calculations, such as those performed using DFT, can provide insights into the thermodynamic stability and reactivity of the compounds . The HOMO-LUMO energy gap, for instance, is indicative of the compound's stability and its potential to participate in chemical reactions.

Scientific Research Applications

Synthesis and Characterization

(2-Amino-4-chlorophenyl)(phenyl)methanone and its derivatives have been extensively researched in the field of organic chemistry, particularly in synthesis and structural characterization. Studies have shown the synthesis and characterization of various derivatives using techniques like UV, IR, NMR, and mass spectrometry. For example, Shahana and Yardily (2020) conducted a detailed study on the synthesis and spectral characterization of novel compounds related to (2-Amino-4-chlorophenyl)(phenyl)methanone, highlighting their structural properties and stability (Shahana & Yardily, 2020).

Docking Studies and Antibacterial Activity

Several research efforts have been focused on docking studies to understand the potential biological activities of these compounds. Shahana and Yardily (2020) also investigated the molecular docking of these compounds to assess their antibacterial activity. Their study provides insights into how the molecular structure of these compounds might interact with bacterial targets (Shahana & Yardily, 2020).

Crystal and Molecular Structures

The crystal and molecular structures of (2-Amino-4-chlorophenyl)(phenyl)methanone derivatives have been the subject of various studies. For example, Kubicki et al. (2012) explored the crystal and molecular structures of two 2-aminothiophene derivatives, which help in understanding the molecular conformation and interactions within the crystal lattice (Kubicki et al., 2012).

Anti-inflammatory Activity

Research on the anti-inflammatory activity of aminobenzophenones, a class related to (2-Amino-4-chlorophenyl)(phenyl)methanone, has been reported. Ottosen et al. (2003) synthesized a series of 4-aminobenzophenones and evaluated their anti-inflammatory activity, demonstrating their potential in inhibiting proinflammatory cytokines (Ottosen et al., 2003).

Applications in Material Science

In material science, derivatives of (2-Amino-4-chlorophenyl)(phenyl)methanone have been used in the synthesis and characterization of various complexes and compounds. For instance, Mini et al. (2013) detailed the synthesis and characterization of an Fe (III) complex with a derivative of this compound (Mini et al., 2013).

Mechanism of Action

Target of Action

2-Amino-4-Chlorobenzophenone is a precursor in the synthesis of benzodiazepines . Benzodiazepines are known to act on the gamma-aminobutyric acid (GABA) receptors, specifically the BZ2 receptor . These receptors are widespread, with those located in the spinal cord and motor neurons largely mediating myorelaxant effects, and those located in the limbic system responsible for the anxiolytic effect .

Mode of Action

The compound interacts with its targets, the GABA receptors, by binding to an allosteric site. This binding leads to the potentiation of the inhibitory effect of the GABA neurotransmitter through increasing the chloride conductance .

Biochemical Pathways

2-Amino-4-Chlorobenzophenone is involved in the synthesis of benzodiazepines . The compound can be synthesized by reducing isoxazole through iron powder . It is then used to produce benzodiazepines such as diazepam and lorazepam . For instance, to make chlordiazepoxide, 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine. The resulting product is then reacted with chloracetyl chloride in acetic acid, resulting in 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide. A reaction with methylamine gives chlordiazepoxide .

Pharmacokinetics

Benzodiazepines, which are synthesized from this compound, are classified based on their half-life for elimination . This is an estimation of the time needed to reduce the drug concentration in the plasma by half .

Result of Action

The result of the action of 2-Amino-4-Chlorobenzophenone is the production of benzodiazepines . These benzodiazepines have a wide range of central nervous system-related activities . They are used as anti-epileptics, anxiolytics, and for the treatment of sleeping disorders due to their sedative effect on the central nervous system .

Action Environment

The action environment of 2-Amino-4-Chlorobenzophenone is largely dependent on the conditions under which it is synthesized and used to produce benzodiazepines . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

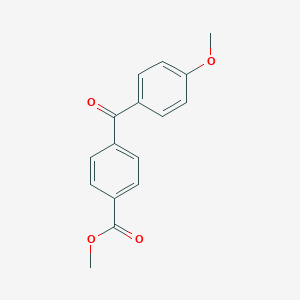

IUPAC Name |

(2-amino-4-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELAWRHVRDOWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-chlorophenyl)(phenyl)methanone | |

CAS RN |

4076-50-0 | |

| Record name | 2-Amino-4-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44WXS9U4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-4-Chlorobenzophenone in pharmaceutical research?

A: 2-Amino-4-Chlorobenzophenone serves as a crucial starting material in synthesizing various heterocyclic compounds, particularly benzodiazepines [, ]. This compound has garnered attention in pharmaceutical research due to its role in developing potential therapeutic agents targeting the central nervous system, including the cholecystokinin (CCK2) receptor.

Q2: How is 2-Amino-4-Chlorobenzophenone used in the synthesis of CCK2 receptor ligands?

A: Researchers utilized 2-Amino-4-Chlorobenzophenone as a starting point in a five-step synthesis of N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, a class of compounds investigated for their affinity towards the CCK2 receptor []. The synthesis involved using 2-Amino-4-Chlorobenzophenone to build the core benzodiazepine structure, which was then further modified to optimize its interaction with the CCK2 receptor.

Q3: What are the potential applications of CCK2 receptor ligands derived from 2-Amino-4-Chlorobenzophenone?

A: CCK2 receptors are implicated in various physiological processes, including anxiety and pain modulation. Ligands demonstrating high affinity and selectivity for the CCK2 receptor, like the N-allyl-3-propyl-benzodiazepine (6d) synthesized using 2-Amino-4-Chlorobenzophenone, hold potential as therapeutic agents for anxiety disorders []. Further research is necessary to explore their full therapeutic potential and determine their safety and efficacy profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.